molecular formula C11H19NO2 B3324029 tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 178172-28-6

tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B3324029
CAS No.: 178172-28-6
M. Wt: 197.27 g/mol
InChI Key: OIYKCDYMGQZJJL-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate: is an organic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by the presence of a tert-butyl ester group and a methyl group attached to the dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent such as ethanol or methanol.

    Step 1: Condensation of an aldehyde (e.g., formaldehyde) with a β-keto ester (e.g., ethyl acetoacetate) in the presence of ammonia.

    Step 2: The reaction mixture is heated under reflux for several hours.

    Step 3: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate can undergo oxidation to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Various substitution reactions can occur at the methyl group or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Formation of pyridine derivatives.

    Reduction: Formation of tetrahydropyridine derivatives.

    Substitution: Formation of halogenated dihydropyridine derivatives.

Scientific Research Applications

Chemistry

tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a calcium channel blocker. It is used in experiments to understand the role of calcium channels in cellular processes.

Medicine

This compound and its derivatives are investigated for their potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to a decrease in cellular calcium levels. This action is particularly important in the context of cardiovascular diseases, where calcium channel blockers are used to reduce blood pressure and prevent angina.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Felodipine: Similar to nifedipine but with a different pharmacokinetic profile.

Uniqueness

tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its specific tert-butyl ester group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in different absorption, distribution, metabolism, and excretion profiles compared to other dihydropyridines.

Properties

IUPAC Name

tert-butyl 5-methyl-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYKCDYMGQZJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(CCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 5-methyl-3,4-dihydropyridine-1(2H)-carboxylate
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